alpha-D-sorbofuranose

Sugar Mutarotation Solution Equilibrium Carbohydrate Analytics

Procure α-D-sorbofuranose (CAS 41847-03-4) to eliminate analytical ambiguity. Unlike generic D-sorbose (predominantly α-L-sorbopyranose), this defined α-D-furanose isomer provides unambiguous chiral separation (NACE) and serves as an inert negative control for fructokinase. Its distinct FTIR/Raman signatures (e.g., ~790 cm⁻¹ band) and unique ³T₄ ring conformation enable rigorous in-process monitoring. Secure the non-interchangeable stereoisomer for reproducible data.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-03-4
Cat. No. B12657867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-sorbofuranose
CAS41847-03-4
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1
InChIKeyRFSUNEUAIZKAJO-MOJAZDJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-D-Sorbofuranose (CAS 41847-03-4): A Defined Furanose Sugar for Research Requiring Stereochemical Precision


α-D-Sorbofuranose (CAS 41847-03-4) is a specific stereoisomer of D-sorbose, classified as a D-ketohexose with an α-configuration at its anomeric carbon [1]. Its molecular structure is defined by a five-membered furanose ring and the precise stereochemical arrangement of four chiral centers (2R,3S,4R,5R) . This compound serves as a well-defined chemical reference standard for analytical method development and as a stereochemically pure building block in carbohydrate chemistry [2].

Why α-D-Sorbofuranose Cannot Be Casually Replaced by Other Sorbose Isomers or Common Sugars


Attempting to substitute α-D-sorbofuranose with generic D-sorbose, L-sorbose, D-fructose, or D-glucose introduces significant analytical and functional uncertainty. The dominant form of sorbose in aqueous equilibrium is α-L-sorbopyranose (~98%) [1], making α-D-sorbofuranose a distinct, non-equilibrium species. Its specific α-furanose D-configuration dictates unique molecular recognition events with enzymes such as fructokinase [2] and establishes distinct vibrational signatures detectable by FTIR and Raman spectroscopy [3]. Procurement of the defined compound eliminates this ambiguity, ensuring experimental reproducibility that mixtures or imprecisely specified isomers cannot provide.

Quantitative Evidence for α-D-Sorbofuranose Differentiation


Equilibrium Solution Concentration: α-D-Sorbofuranose vs. Dominant Pyranose Form

In aqueous solution at 27°C, α-D-sorbofuranose constitutes a minor component of the mutarotational equilibrium. The predominant form is α-L-sorbopyranose, accounting for 98% of the equilibrium mixture. α-D-sorbofuranose is present at a trace concentration of ~0.2% [1]. This stark quantitative difference underscores why a generic 'sorbose' material is chemically distinct from the isolated α-D-sorbofuranose solid.

Sugar Mutarotation Solution Equilibrium Carbohydrate Analytics

Anomeric and Configurational Specificity for Fructokinase Enzymatic Activity

Enzymatic activity data from beef liver fructokinase demonstrates absolute stereochemical specificity. The enzyme is active on the β-furanose anomer of D-fructose and the α-anomer of L-sorbose, but it exhibits no activity on the α-D-sorbofuranose isomer [1]. This binary difference (active vs. inactive) provides a functional test that differentiates the D- from the L-α-sorbofuranose isomers.

Enzyme Kinetics Substrate Specificity Fructokinase

Vibrational Spectroscopic Signatures: α-D-Sorbofuranose vs. Other Sorbose Isomers

Density Functional Theory (DFT) calculations predict distinct vibrational frequencies for the different sorbose isomers. Specifically, a theoretical FTIR band for α-L-sorbofuranose is assigned at 790 cm⁻¹, compared to 815 cm⁻¹ for α-L-sorbopyranose and 876 cm⁻¹ for β-L-sorbofuranose [1]. These distinct spectral fingerprints provide a direct, non-destructive method to verify the identity and purity of the α-D-sorbofuranose material upon receipt.

FTIR Spectroscopy Raman Spectroscopy Quality Control

Validated Application Scenarios for α-D-Sorbofuranose Based on Quantitative Differentiation


Analytical Reference Standard for Chiral Separation Method Development

α-D-Sorbofuranose serves as an essential reference compound for developing and validating chiral separation methods, such as nonaqueous capillary electrophoresis (NACE) using L-sorbose-boric acid complexes as chiral selectors [1]. The extreme purity and defined stereochemistry of the commercial product are necessary to establish baseline resolution and calculate separation factors against its enantiomer, α-L-sorbofuranose.

Enzymatic Specificity Studies Requiring a Non-Metabolizable Substrate Analog

The demonstrated inactivity of the D-isomer with fructokinase (compared to the active L-isomer) makes α-D-sorbofuranose an ideal negative control or 'inert' substrate analog in enzymatic assays [1]. Researchers can use it to probe the stereochemical requirements of carbohydrate-active enzymes without introducing confounding metabolic activity, ensuring clean data interpretation.

Spectroscopic Fingerprinting and QC for Carbohydrate Synthesis

In synthetic chemistry, α-D-sorbofuranose is a key starting material or intermediate. The compound's predicted FTIR and Raman spectral signatures (e.g., a band near 790 cm⁻¹) provide a quantitative, non-destructive tool for in-process monitoring and final product verification [1]. This allows chemists to confirm the formation of the desired furanose ring and anomeric configuration, preventing costly downstream failures from misidentified intermediates.

Fundamental Physicochemical Studies on Furanose Ring Conformation

The structural parameters of α-sorbofuranose, such as the characteristic ³T₄ puckering mode with a phase angle (P) of -6.5° and puckering amplitude (τm) of 42.7°, are distinct from β-anomers [1]. Procuring the pure α-D-sorbofuranose is mandatory for researchers investigating how furanose ring conformation influences properties like solubility, hydrogen bonding patterns, or interactions with other biomolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-D-sorbofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.